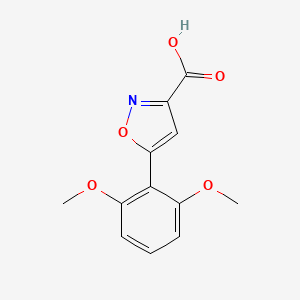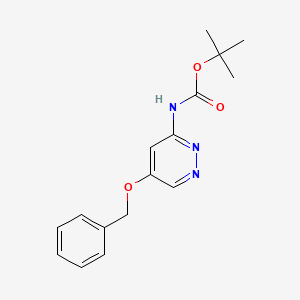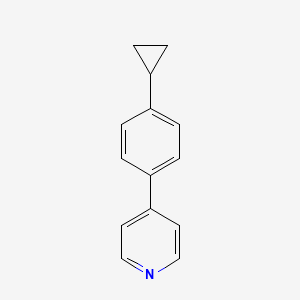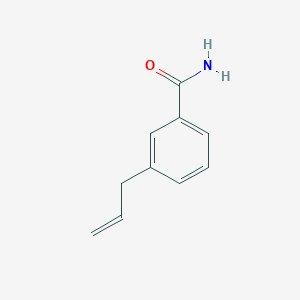
3-Allylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allylbenzamide is an organic compound characterized by the presence of an allyl group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Allylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is green, rapid, and highly efficient, providing high yields under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of benzoic acid derivatives with allylamine under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Allylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroisoquinolin-1(2H)-ones through a radical alkylarylation reaction.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like Selectfluor and trifluoroacetic acid (TFA) in acetonitrile.
Cyclization: Reagents such as CF3SO2Na and visible light are used under mild conditions.
Major Products:
Oxidation: 4-Alkyl-substituted dihydroisoquinolin-1(2H)-ones.
Cyclization: Trifluoromethylated dihydroisoquinolinones.
Applications De Recherche Scientifique
3-Allylbenzamide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through various functionalization reactions.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antioxidant and antibacterial properties.
Industry: Its derivatives are used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Allylbenzamide involves the activation of the allyl group, which facilitates various cyclization and functionalization reactions. For instance, in the presence of hypervalent iodine catalysts, the compound undergoes oxidative cyclization to form 2-oxazolines. The rate-limiting step in this process is the cyclization of the substrate, which is influenced by the structure of the iodoarene precatalyst .
Comparaison Avec Des Composés Similaires
N-Allylpyrimidin-2-amine: Undergoes similar difunctionalization reactions with organoboronic acids and halides.
N-Methacryloylbenzamides: Suitable substrates for alkylarylation reactions, providing alkyl-substituted isoquinoline derivatives.
Uniqueness: 3-Allylbenzamide stands out due to its ability to undergo a wide range of reactions under mild conditions, making it a versatile compound in organic synthesis. Its derivatives also exhibit significant biological activities, adding to its value in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
3-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H2,11,12) |
Clé InChI |
ZUAIPZGCSFKQAM-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


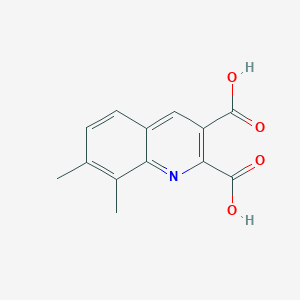
![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)

![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
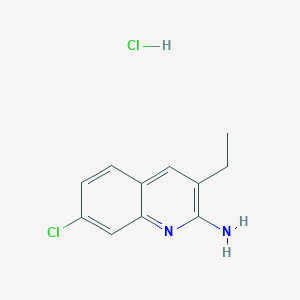

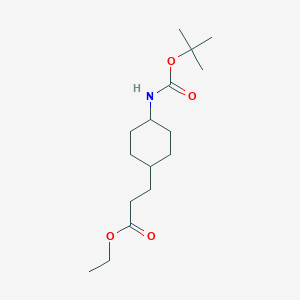
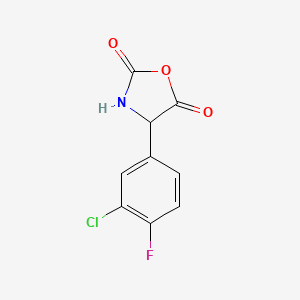
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
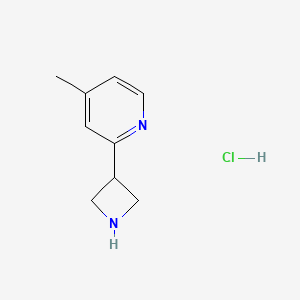
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
